

Application Notes & Protocols for the Quantification of 1-Benzhydrylazetidine-3-carbonitrile

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Compound of Interest

Compound Name: 1-Benzhydrylazetidine-3-carbonitrile

Cat. No.: B014777

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **1-Benzhydrylazetidine-3-carbonitrile** in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic molecules. This method is suitable for the analysis of **1-Benzhydrylazetidine-3-carbonitrile** in bulk drug substances and formulated products.

Experimental Protocol

a. Sample Preparation:

- Standard Solution: Accurately weigh approximately 10 mg of **1-Benzhydrylazetidine-3-carbonitrile** reference standard and dissolve it in a 100 mL volumetric flask with a diluent

(e.g., Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

- Sample Solution: Prepare a sample solution containing **1-Benzhydrylazetidine-3-carbonitrile** at a target concentration of 10 µg/mL using the same diluent.

b. Chromatographic Conditions:

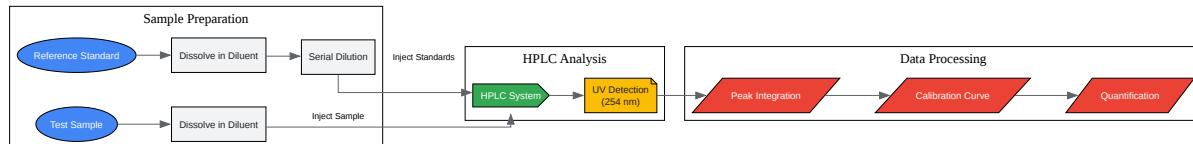
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution may be employed for optimal separation from impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- UV Detection Wavelength: 254 nm.

c. Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample solution to the calibration curve generated from the standard solutions.

Quantitative Data Summary

Parameter	Result
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantitation (LOQ)	0.15 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Workflow Diagram



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Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is highly selective and sensitive, making it suitable for the analysis of **1-Benzhydrylazetidine-3-carbonitrile** in complex matrices.

Experimental Protocol

a. Sample Preparation:

- Standard Solution: Prepare a stock solution of **1-Benzhydrylazetidine-3-carbonitrile** in a suitable solvent (e.g., Dichloromethane) at a concentration of 100 µg/mL. Create calibration standards through serial dilution.
- Sample Solution: Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction. The final extract should be in a GC-compatible solvent.
- Derivatization (Optional): If the compound exhibits poor chromatographic behavior, derivatization may be necessary to improve volatility and thermal stability.

b. GC-MS Conditions:

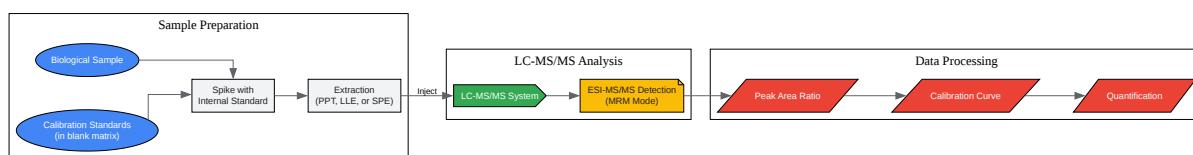
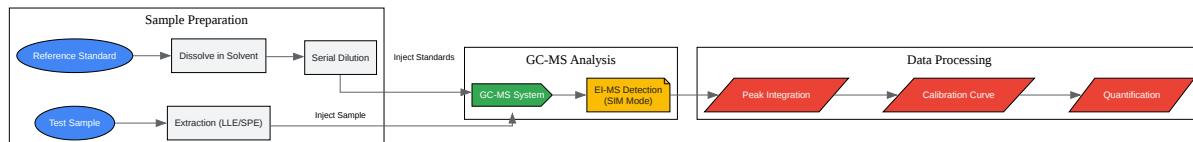
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Mode: Splitless or split injection.
- Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic m/z fragments of **1-Benzhydrylazetidine-3-carbonitrile**.

c. Data Analysis: Quantification is performed by constructing a calibration curve based on the peak areas of the selected ions from the standard solutions.

Quantitative Data Summary

Parameter	Result
Linearity (R^2)	> 0.998
Limit of Detection (LOD)	1 ng/mL
Limit of Quantitation (LOQ)	5 ng/mL
Accuracy (% Recovery)	95.0 - 105.0%
Precision (% RSD)	< 5.0%

Workflow Diagram



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